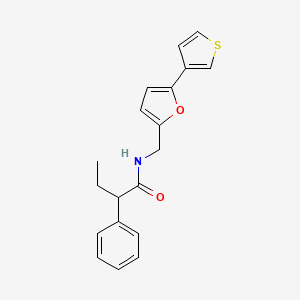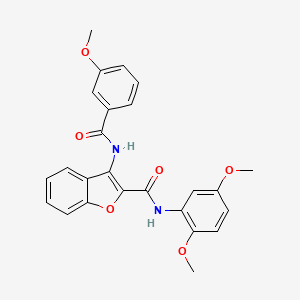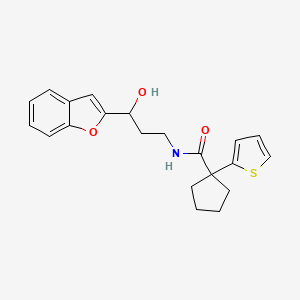
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as BCP-NH or BCPN, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular pathways, including calcium signaling, oxidative stress, and protein folding. N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to have neuroprotective effects in various models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has also been shown to decrease the production of inflammatory cytokines, which are involved in the progression of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the role of this receptor in various physiological processes. However, one limitation of using N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is its relatively low potency compared to other sigma-1 receptor ligands. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One area of interest is the development of more potent sigma-1 receptor ligands based on the structure of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. Another area of interest is the study of the role of the sigma-1 receptor in various neurological disorders, including depression, anxiety, and addiction. Finally, the development of more specific and selective sigma-1 receptor ligands may lead to the development of new treatments for these disorders.
Métodos De Síntesis
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves a series of chemical reactions, starting with the reaction of 2-benzofuran carboxylic acid with 3-chloro-1-propanol to form 3-(benzofuran-2-yl)-3-hydroxypropionic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form the corresponding amide. Finally, the amide is cyclized to form N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including neurotransmitter release, calcium signaling, and cell survival. N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been used as a tool to study the role of the sigma-1 receptor in various cellular and animal models.
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-16(18-14-15-6-1-2-7-17(15)25-18)9-12-22-20(24)21(10-3-4-11-21)19-8-5-13-26-19/h1-2,5-8,13-14,16,23H,3-4,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJCDVUVEOBZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

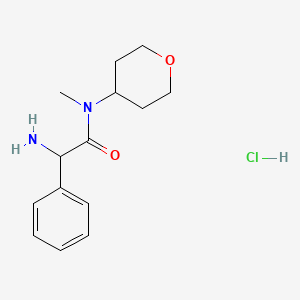
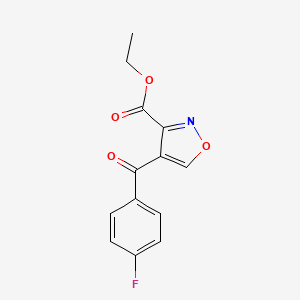
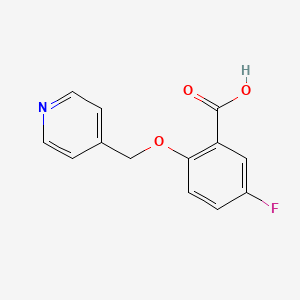
![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)
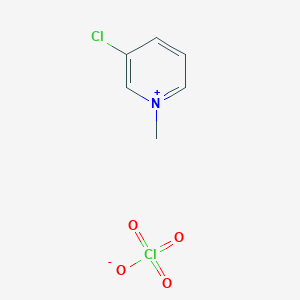
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)
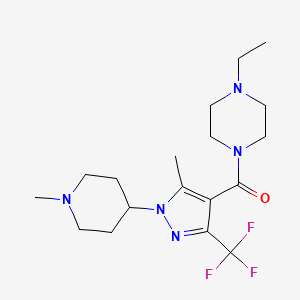

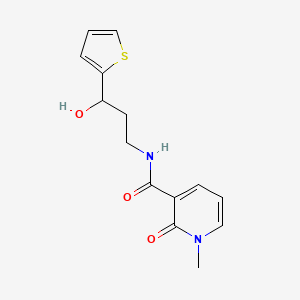
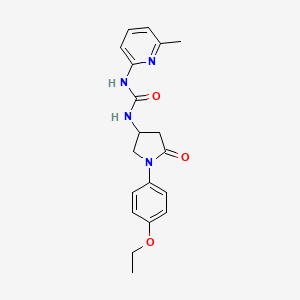
![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)
![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)
